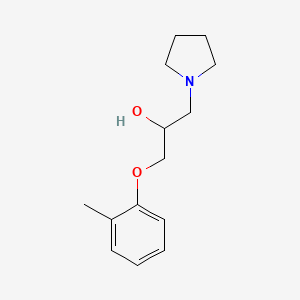

1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

説明

1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol is a propan-2-ol derivative featuring a 2-methylphenoxy group at position 1 and a pyrrolidin-1-yl substituent at position 3.

特性

CAS番号 |

5296-07-1 |

|---|---|

分子式 |

C14H21NO2 |

分子量 |

235.32 g/mol |

IUPAC名 |

1-(2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |

InChI |

InChI=1S/C14H21NO2/c1-12-6-2-3-7-14(12)17-11-13(16)10-15-8-4-5-9-15/h2-3,6-7,13,16H,4-5,8-11H2,1H3 |

InChIキー |

PSWMWCDHWLNZGJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1OCC(CN2CCCC2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of 2-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

化学反応の分析

Types of Reactions

1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the pyrrolidine ring can enhance the compound’s binding affinity. The propanol moiety may contribute to the compound’s solubility and overall pharmacokinetic properties.

類似化合物との比較

Key Observations :

- Phenoxy Substituent Position: Ortho-substituted analogs (e.g., 2-bromophenoxy in ) may exhibit reduced receptor binding compared to para-substituted derivatives due to steric effects. For instance, para-methylphenoxy analogs (e.g., ) could have enhanced solubility and bioavailability.

- Physical State: Chloro-substituted propan-2-ol derivatives (e.g., ) are typically liquids, while bulkier substituents (e.g., tribromophenoxy in ) result in solids.

β-Adrenoceptor Binding Affinity

- Compound 11 (): As part of β-adrenoceptor blocking agents, chloro-pyrrolidine derivatives may target cardiovascular conditions, though specific data are unavailable .

Antimicrobial and Antiarrhythmic Activity

- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one (): Exhibited antimicrobial activity, suggesting pyrrolidine-containing compounds may target bacterial enzymes .

- Indole-based propan-2-ol derivatives (): Showed antiarrhythmic and α/β-adrenoceptor binding, highlighting the role of aromatic substituents in modulating activity .

Physicochemical Properties

- Purity : Analogs in achieved >98% purity via UPLC, indicating reliable synthesis protocols for propan-2-ol derivatives .

- Boiling Point/Density : 1-(Pyrrolidin-1-yl)propan-2-ol () has a boiling point of 199.6°C and density of 0.98 g/cm³, suggesting volatility and solubility trends for related compounds .

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Phenoxy Group | Amine Group | Molecular Weight | State |

|---|---|---|---|---|

| Target Compound | 2-Methylphenoxy | Pyrrolidin-1-yl | 265.34 | N/A |

| (2S)-1-(2-Bromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol | 2-Bromophenoxy | Pyrrolidin-1-yl | 300.20 | N/A |

| 1-(4-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol | 4-Methylphenoxy | Piperazin-1-yl | 265.34 | N/A |

生物活性

1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol, also known by its CAS number 5296-07-1, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO2 |

| Molecular Weight | 235.32 g/mol |

| Density | 1.087 g/cm³ |

| Boiling Point | 387.8 °C |

| Flash Point | 188.4 °C |

| LogP | 1.768 |

Pharmacological Effects

- Neurotransmitter Modulation : Similar compounds have shown activity as modulators of the dopaminergic and serotonergic systems, suggesting that 1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol may have implications in treating mood disorders or cognitive dysfunctions.

- Antidepressant Activity : Research into related pyrrolidine derivatives has indicated potential antidepressant properties, likely through the inhibition of reuptake mechanisms for serotonin and norepinephrine.

- Analgesic Properties : Some studies suggest that compounds with similar structures may exhibit analgesic effects, potentially providing pain relief through modulation of pain pathways.

Study 1: Antidepressant-Like Effects

A study explored the effects of pyrrolidine derivatives on depressive behavior in animal models. The results indicated that these compounds significantly reduced depressive-like behaviors in forced swim tests, suggesting potential antidepressant activity (Beasley et al., 1958) .

Study 2: Neuroprotective Effects

Research conducted on similar compounds indicated neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that 1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol may also provide protective benefits in neurodegenerative conditions (Pollard & Ingwalson, 1955) .

Study 3: Enzymatic Assays

Enzymatic assays have been used to assess the interaction of this compound with various targets involved in neurotransmitter metabolism. The findings showed that the compound could inhibit specific enzymes associated with neurotransmitter breakdown, thereby enhancing neurotransmitter availability (ZDS20 study) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。